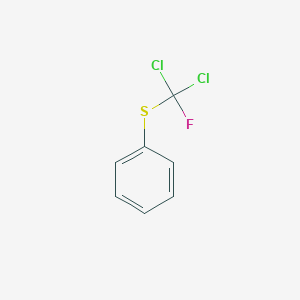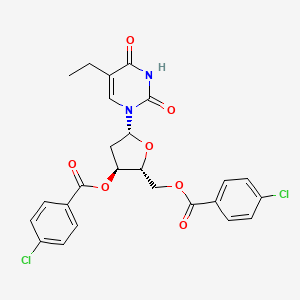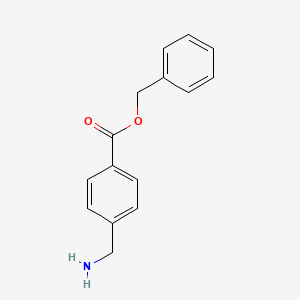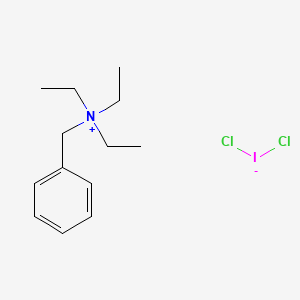
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline (DCDFA) is an organic compound belonging to the class of anilines. It is an odorless, colorless, and water-soluble compound that is used in a variety of scientific and industrial applications. DCDFA is an important intermediate in the synthesis of a variety of organic compounds, and it is also used as a catalyst in various reactions.
科学研究应用
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline has a variety of scientific applications. It is commonly used as a catalyst in organic reactions, and it is also used in the synthesis of other organic compounds. Additionally, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline can be used as a reagent in the synthesis of pharmaceuticals and agrochemicals. It can also be used as a starting material for the synthesis of other organic compounds, such as aryl amines and heterocyclic compounds.
作用机制
The mechanism of action of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline is based on its ability to act as a catalyst in organic reactions. 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline can act as both an acid and a base, and it is able to facilitate the formation of new bonds between molecules. In particular, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline can facilitate the formation of carbon-carbon bonds, as well as the formation of other new bonds, such as those between amines and carboxylic acids.
Biochemical and Physiological Effects
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline has no known direct biochemical or physiological effects. It is not toxic, and it is not known to cause any adverse effects when used in laboratory experiments.
实验室实验的优点和局限性
The main advantages of using 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline in laboratory experiments are its high reactivity, its low toxicity, and its low cost. Additionally, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline is water-soluble, making it easy to handle and store. The main limitation of using 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline in laboratory experiments is that it is not very stable, and it can easily decompose when exposed to heat or light.
未来方向
The use of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline in laboratory experiments can be further explored in the areas of organic synthesis, pharmaceuticals and agrochemicals, and heterocyclic compounds. Additionally, further research can be conducted to explore the potential applications of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline in other fields, such as materials science and nanotechnology. Furthermore, research can be conducted to improve the stability of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline, so that it can be used in more applications.
合成方法
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline can be synthesized from the reaction of 2,6-dichlorobenzaldehyde and 3,5-difluoro-4-trifluoromethylbenzene. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds through a nucleophilic substitution mechanism, with the aldehyde group of the 2,6-dichlorobenzaldehyde reacting with the trifluoromethyl group of the 3,5-difluoro-4-trifluoromethylbenzene. The resulting product is 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline.
属性
IUPAC Name |
2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F5N/c8-2-4(10)1(7(12,13)14)5(11)3(9)6(2)15/h15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKTJXLUZQBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)N)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)




![N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine](/img/structure/B6316529.png)




